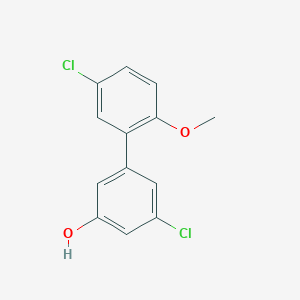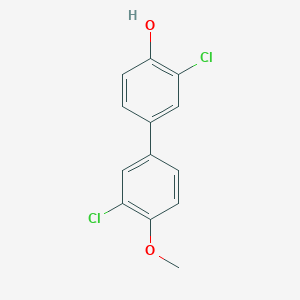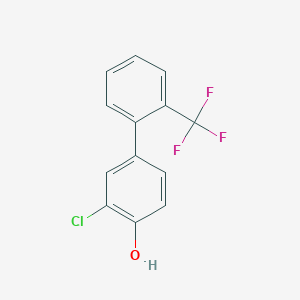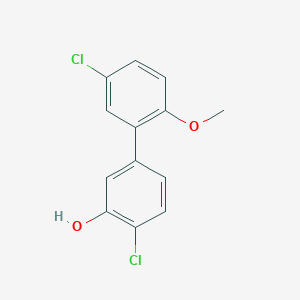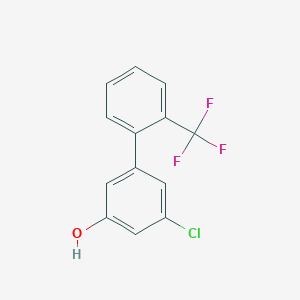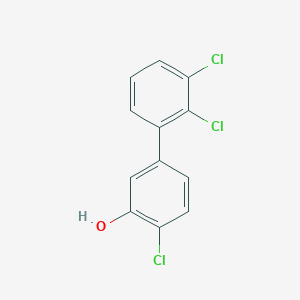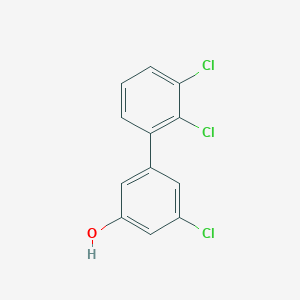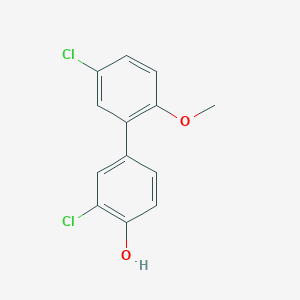
2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% (C7H6Cl2O2) is a chlorinated phenol compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. It is a widely used reagent in various chemical synthesis processes and is also used as an intermediate in the production of pharmaceuticals and other organic compounds. C7H6Cl2O2 is used as an intermediate in the synthesis of a variety of compounds, such as 2-chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95%, which is a versatile intermediate for the synthesis of a variety of compounds.
Applications De Recherche Scientifique
2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds, such as 2-chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95%, which is a versatile intermediate for the synthesis of a variety of compounds. 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is also used in the synthesis of pharmaceuticals, such as drugs for the treatment of cancer and other diseases. 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is also used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of polymers.
Mécanisme D'action
2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is a chlorinated phenol compound with a wide range of applications in scientific research. The mechanism of action of 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is not well understood, but it is believed to involve the formation of a chlorinated phenol radical, which can then react with other molecules to form chlorinated compounds. The formation of the chlorinated phenol radical is thought to be initiated by the reaction of 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% with an electron donor, such as a metal ion or an organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% are not well understood. However, it is known that 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is toxic to some organisms, and it is thought to act as a neurotoxin. 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is also known to be an irritant to the skin and eyes. In addition, 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is thought to be a mutagen, and it is believed to be carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments are that it is relatively inexpensive and widely available. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the use of 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments is limited by its toxicity and the potential for the formation of toxic by-products. Additionally, 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% is an irritant to the skin and eyes, and it should be handled with care.
Orientations Futures
Future research into 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% could focus on its potential applications in the synthesis of new pharmaceuticals, as well as its potential use as a pesticide or herbicide. Additionally, more research could be conducted into the mechanism of action of 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95%, as well as its biochemical and physiological effects. Furthermore, research could be conducted into the potential uses of 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% as a fuel additive, as well as its potential use in the synthesis of new polymers and other organic compounds. Finally, more research could be conducted into the potential environmental impacts of 2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95%, as well as its potential toxicity and mutagenic effects.
Méthodes De Synthèse
2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the classical method of reaction of phenol with chlorine and the modern method of reaction of phenol with a chlorinating agent. In the classical method, phenol is reacted with chlorine gas or a chlorinating agent such as calcium hypochlorite or sodium hypochlorite. The reaction of phenol with chlorine produces 2-chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95%. The modern method involves the reaction of phenol with a chlorinating agent, such as sodium hypochlorite or calcium hypochlorite, in the presence of a catalyst, such as zinc chloride or iron chloride. The reaction produces 2-chloro-4-(5-chloro-2-methoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-4-(5-chloro-2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-3-9(14)7-10(13)8-2-4-12(16)11(15)6-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMWAUOWLFAMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686080 | |
| Record name | 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261943-77-4 | |
| Record name | 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

